2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Description
2-[(6-Fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a synthetic small molecule characterized by a quinoline core substituted with fluoro and methyl groups at positions 6 and 4, respectively. The sulfanyl (-S-) linker connects the quinoline moiety to an acetamide group, which is further substituted with a 2-fluorophenyl ring.
Properties
IUPAC Name |
2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-11-8-18(22-15-7-6-12(19)9-13(11)15)24-10-17(23)21-16-5-3-2-4-14(16)20/h2-9H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDCVNLVDBAHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-4-methylquinoline and 2-fluorophenylacetic acid.
Reaction Conditions: The quinoline derivative is reacted with a thiol reagent under controlled conditions to introduce the sulfanyl group.
Coupling Reaction: The intermediate product is then coupled with 2-fluorophenylacetic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the sulfanyl group.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The incorporation of a fluorine atom enhances the lipophilicity and bioavailability of the compound, making it a candidate for developing new antimicrobial agents. Research shows that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria .
-
Anticancer Properties
- Quinoline derivatives are known for their anticancer potential. Preliminary studies suggest that 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide may inhibit tumor cell proliferation through apoptosis induction mechanisms. In vitro assays have shown promising results against various cancer cell lines, including breast and colon cancer .
- Anti-inflammatory Effects
Case Studies
-
Study on Antimicrobial Efficacy
- A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including the target compound. It was found to possess a minimum inhibitory concentration (MIC) lower than many known antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapy .
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Evaluation of Anticancer Activity
- In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates compared to control groups. The study highlighted the compound’s ability to induce cell cycle arrest at the G1 phase, which is critical for developing targeted cancer therapies .
- Anti-inflammatory Mechanism Exploration
Mechanism of Action
The mechanism of action of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves:
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Fluorine substitution at the phenyl ring (common in ) may improve metabolic stability compared to chloro or methoxy groups .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
Table 3: Bioactivity of Structural Analogs
Biological Activity
The compound 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a novel quinoline derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Quinoline derivatives are known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core with fluorinated substituents, which are significant for enhancing biological activity.
Anticancer Properties
Recent studies have explored the anticancer potential of quinoline derivatives, including this compound.
- Mechanism of Action : Quinoline derivatives often induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of critical kinases such as CDK1. For instance, related compounds have shown the ability to promote G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates .
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The approximate IC50 values for related quinoline derivatives suggest potent anti-proliferative effects, with values ranging from 100 to 800 nM depending on the specific structure and substituents .
- In Vivo Efficacy : Animal studies indicate that quinoline derivatives can inhibit tumor growth significantly. For example, treatment with similar compounds resulted in reduced tumor size and improved survival rates in murine models of colorectal cancer .
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Compounds similar to this compound have shown activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial membrane integrity or inhibition of essential metabolic pathways .
- Fungal Activity : Some studies indicate that quinoline derivatives possess antifungal properties as well, making them candidates for further development as broad-spectrum antimicrobial agents .
Data Summary
The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:
Case Studies
- Case Study on Anticancer Activity : A study involving the administration of related quinoline derivatives in BALB/c mice showed significant tumor reduction and extended survival times when compared to control groups treated with standard chemotherapy agents like 5-FU .
- Case Study on Antimicrobial Efficacy : Research on the antibacterial effects of quinoline derivatives revealed that modifications in the structure significantly influenced their efficacy against resistant bacterial strains, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
